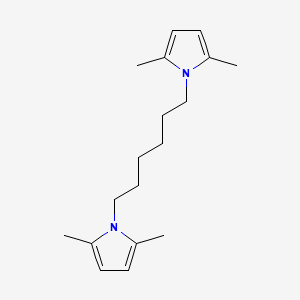
1,1'-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) is an organic compound with the molecular formula C14H16N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by a hexane chain. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) typically involves the reaction of maleic anhydride with 1,6-hexanediamine. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pyrrole rings, leading to the formation of various addition products.
Applications De Recherche Scientifique
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, it is explored as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications.
Mécanisme D'action
The mechanism of action of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) can be compared with other similar compounds, such as:
1,6-Bismaleimidohexane: This compound has a similar structure but with different substituents on the pyrrole rings. It is used in similar applications but may have different reactivity and properties.
1,1’-Hexane-1,6-diylbis(1H-pyrrole-2,5-dione): This compound is another derivative of pyrrole with a different substitution pattern. It is used in various chemical and biological studies.
1,6-Hexanediamine: This compound is a precursor in the synthesis of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) and has its own set of applications in polymer production and other fields.
The uniqueness of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) lies in its specific structure and the resulting chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6970-82-7 |
|---|---|
Formule moléculaire |
C18H28N2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-[6-(2,5-dimethylpyrrol-1-yl)hexyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C18H28N2/c1-15-9-10-16(2)19(15)13-7-5-6-8-14-20-17(3)11-12-18(20)4/h9-12H,5-8,13-14H2,1-4H3 |
Clé InChI |
OXQNQMMTHSLQPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CCCCCCN2C(=CC=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


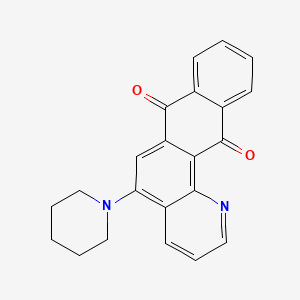
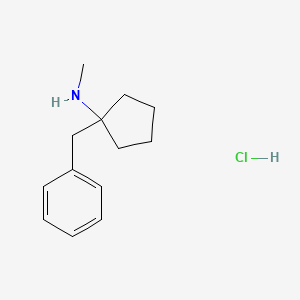


![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
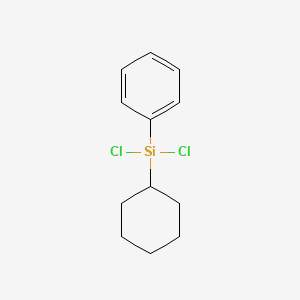

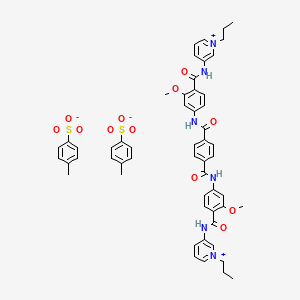
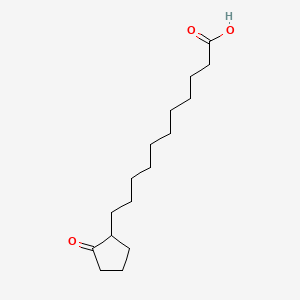

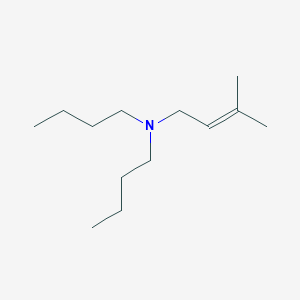
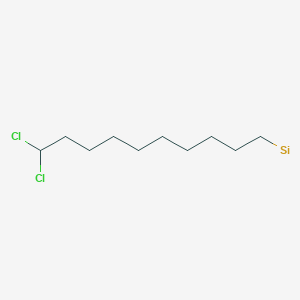
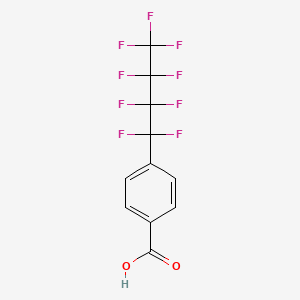
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
